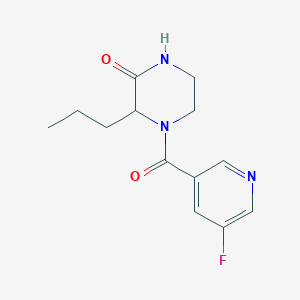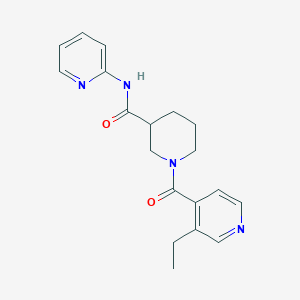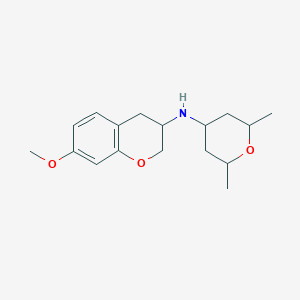![molecular formula C9H14N2O3S B7641512 [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)
[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol is a chemical compound with potential applications in scientific research. It is a derivative of imidazole, a heterocyclic organic compound that contains nitrogen atoms in its ring structure.
Mécanisme D'action
The mechanism of action of [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol is not fully understood. However, it has been proposed that its inhibitory activity against AChE, BChE, and MAO may be due to its ability to interact with the active site of these enzymes (Li et al., 2013). This interaction may result in the formation of a stable enzyme-inhibitor complex, preventing the normal function of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit inhibitory activity against AChE, BChE, and MAO, as mentioned previously. Inhibition of these enzymes may result in an increase in the levels of neurotransmitters such as acetylcholine and serotonin, which may have beneficial effects on cognitive function and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One potential advantage of [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol for lab experiments is its inhibitory activity against AChE, BChE, and MAO. This activity may make it a useful tool for studying the role of these enzymes in the central nervous system and for investigating potential therapeutic strategies for neurodegenerative disorders. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound.
Orientations Futures
There are several potential future directions for research on [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol. One direction is to investigate its potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail, including its interaction with the active site of AChE, BChE, and MAO. Additionally, further studies are needed to determine the safety and toxicity profile of this compound, as well as its potential interactions with other drugs and compounds.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of pharmacology. Its inhibitory activity against AChE, BChE, and MAO may make it a useful tool for studying the role of these enzymes in the central nervous system and for investigating potential therapeutic strategies for neurodegenerative disorders. However, further studies are needed to determine the safety and toxicity profile of this compound, as well as its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol involves the reaction of 2-cyclopropylmethylsulfonyl-3-methylimidazole with formaldehyde in the presence of a base catalyst. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been reported in the literature (Li et al., 2013).
Applications De Recherche Scientifique
[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol has potential applications in scientific research, particularly in the field of pharmacology. It has been reported to exhibit inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO) (Li et al., 2013). These enzymes play important roles in the central nervous system and are involved in the regulation of neurotransmitters such as acetylcholine and serotonin. Inhibition of these enzymes has been proposed as a potential therapeutic strategy for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
[2-(cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-11-8(5-12)4-10-9(11)15(13,14)6-7-2-3-7/h4,7,12H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSRBLOKOCJAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)


![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)
![3-[3-(5-Methylfuran-2-yl)propanoylamino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641460.png)
![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)

![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)

![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)


![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)